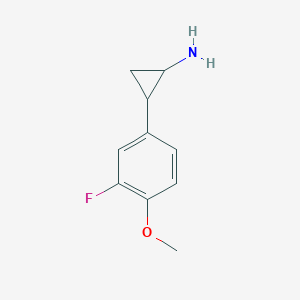
2-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound features a cyclopropane ring attached to a phenyl group substituted with a fluoro and methoxy group, as well as an amine group on the cyclopropane ring. It is used primarily in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 3-fluoro-4-methoxybenzyl chloride with cyclopropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
2-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
2-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as the development of new pharmaceuticals, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on target proteins, leading to changes in their activity or function .
Comparison with Similar Compounds
2-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine hydrochloride: This compound has a similar structure but includes a hydrochloride salt, which may affect its solubility and reactivity.
1-(2-Fluoro-3-methoxyphenyl)cyclopropan-1-amine hydrochloride: This compound has a different substitution pattern on the phenyl ring, which can lead to different chemical and biological properties.
Biological Activity
2-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine is a novel compound that has gained attention in pharmaceutical research due to its potential biological activities. With its unique structure, this compound is being investigated for its interactions with various biological targets, particularly in the context of neurological and receptor-mediated pathways.
Chemical Structure and Properties
The chemical formula for this compound is C11H12FNO with a molecular weight of approximately 201.22 g/mol. The compound features a cyclopropane ring substituted with a 3-fluoro-4-methoxyphenyl group, which is critical for its biological activity.
Research indicates that this compound acts primarily as a ligand for various receptors. Its binding affinity and selectivity can modulate receptor activity, influencing downstream signaling pathways. This mechanism is essential in understanding its potential therapeutic applications, particularly in neuropharmacology.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, highlighting its potential effects on different receptor systems:
- Dopaminergic Activity : Preliminary studies suggest that the compound may exhibit agonistic or antagonistic properties at dopamine receptors, particularly the D3 subtype, which is implicated in mood regulation and reward pathways . This makes it a candidate for further investigation in treating conditions like depression or addiction.
- Sigma Receptor Interaction : The compound has been identified as a ligand for sigma receptors, which play roles in neuroprotection and modulation of neurotransmitter systems . This interaction could lead to new therapeutic strategies for neurodegenerative diseases.
- Enzyme Inhibition : The compound's structural characteristics allow it to potentially inhibit certain enzymes, contributing to its pharmacological profile. For instance, studies have shown that similar compounds can affect cytochrome P450 enzymes, which are crucial for drug metabolism .
Research Findings and Case Studies
Several studies have focused on the pharmacological properties of this compound:
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A recent study explored the neuroprotective effects of similar cyclopropanamines in models of neurodegeneration. Compounds with structural similarities demonstrated significant reductions in neuronal cell death and improved behavioral outcomes in rodent models . This suggests that this compound could have similar protective effects.
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H12FNO/c1-13-10-3-2-6(4-8(10)11)7-5-9(7)12/h2-4,7,9H,5,12H2,1H3 |
InChI Key |
SHTASVBUYVBQSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC2N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















